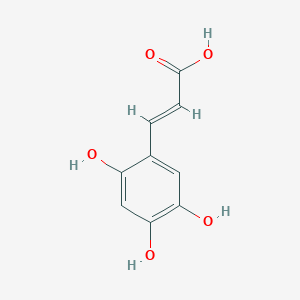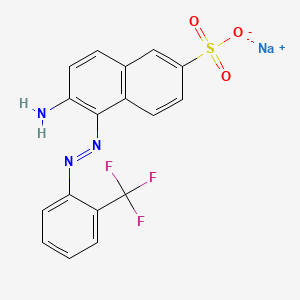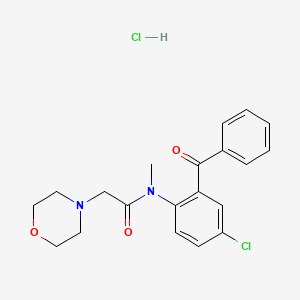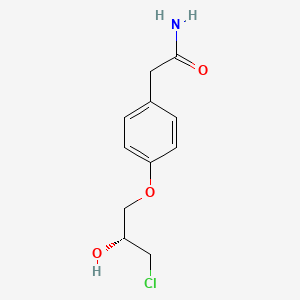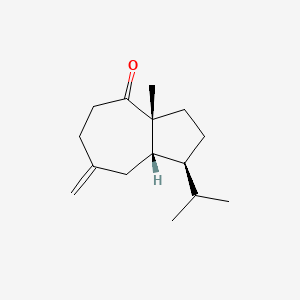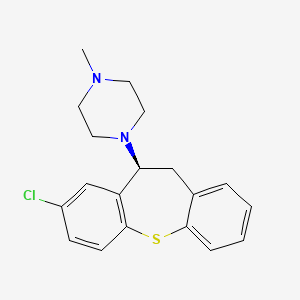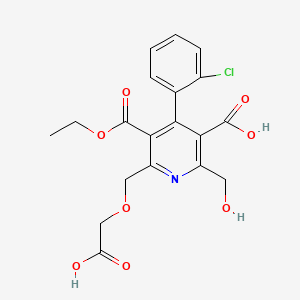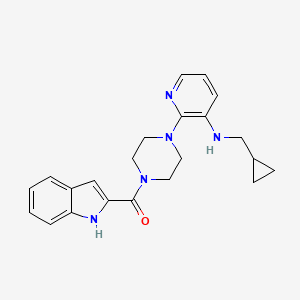
2,5-Dimethoxy-4-ethoxyamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-ethoxyamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin. In his book “PiHKAL,” Shulgin lists the active dose range as 20–50 mg, with effects lasting 10–14 hours . The compound is known for producing color enhancement, visual phenomena, and pattern movement among other effects .
Vorbereitungsmethoden
2,5-Dimethoxy-4-ethoxyamphetamine can be synthesized through multiple routes. One common method involves the nitration of substituted styrenes with nitryl iodide . Another method includes the use of gas-liquid chromatography and various spectral analyses such as ultraviolet, infrared, proton magnetic resonance, carbon-13 magnetic resonance, and mass spectrometry to confirm the identity of the synthesized compound
Analyse Chemischer Reaktionen
2,5-Dimethoxy-4-ethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Industry: Limited industrial applications due to its classification as a controlled substance.
Wirkmechanismus
2,5-Dimethoxy-4-ethoxyamphetamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor . It also shows affinity for other serotonin receptors such as 5-HT2B and 5-HT7, as well as the sigma-1 receptor . The compound’s psychoactive effects are primarily mediated through its interaction with these receptors, leading to altered neurotransmitter release and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-4-ethoxyamphetamine is part of a broader class of substituted amphetamines, which includes compounds like:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic with similar receptor affinities.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): A derivative with anxiolytic and hallucinogenic properties.
What sets this compound apart is its unique ethoxy group at the 4-position, which influences its receptor binding profile and psychoactive effects .
Eigenschaften
CAS-Nummer |
16128-88-4 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(4-ethoxy-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI-Schlüssel |
ITZLAXJQDMGDEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



